

# comparative safety profile tebipenem pivoxil other carbapenems

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## Compound Focus: Tebipenem Pivoxil

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## Comparative Safety and Efficacy Profile

The table below summarizes the safety and efficacy data for tebipenem HBr from the Phase III PIVOT-PO trial, where it was directly compared with intravenous imipenem-cilastatin for treating complicated Urinary Tract Infections (cUTIs) [1] [2].

Parameter	Tebipenem HBr (Oral)	Imipenem-Cilastatin (IV)	Notes
Overall Success Rate	58.5% (261/446)	60.2% (291/483)	Adjusted treatment difference: -1.3% (95% CI: -7.5%, 4.8%). Met non-inferiority criteria [1].
Clinical Cure Rate	93.5% (417/446)	95.2% (460/483)	Adjusted treatment difference: -1.6% (95% CI: -4.7%, 1.4%) [1].
Microbiological Response Rate	60.3% (269/446)	61.3% (296/483)	Adjusted treatment difference: -0.8% (95% CI: -6.9%, 5.3%) [1].

Parameter	Tebipenem HBr (Oral)	Imipenem-Cilastatin (IV)	Notes
<b>Most Common Adverse Events (≥3%)</b>	Diarrhea, Headache	Information varies; see below for real-world data	All reported events for tebipenem HBr were mild or moderate and non-serious [1].
<b>General Safety Profile</b>	Generally similar to imipenem-cilastatin and other carbapenems [1].		

## Detailed Safety and Pharmacokinetic Considerations

Beyond the primary trial data, other studies provide deeper insights into the safety and profile of tebipenem.

- **Real-World Safety of Imipenem-Cilastatin:** A comprehensive pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) identified that over half of the adverse event (AE) reports for imipenem-cilastatin involved patients over 60 [3]. The majority of AEs occurred within 3 days of administration. The study identified 24 System Organ Classes (SOCs) of AEs and uncovered potentially significant, previously unreported AEs such as **cerebral atrophy** and **delirium** [3]. This highlights the importance of post-marketing surveillance in understanding the full safety profile of established drugs.
- **Tebipenem Pharmacokinetics in Renal Impairment:** A dedicated pharmacokinetic study concluded that tebipenem plasma exposure increases with the severity of renal impairment [4]. Compared to subjects with normal renal function, the area under the curve (AUC) for tebipenem increased **1.4 to 4.5-fold** in patients with renal impairment and approximately **7-fold** in patients with end-stage renal disease on hemodialysis [4]. Hemodialysis for 4 hours reduced mean plasma exposure by about 40%. The study authors noted that **dose reduction may be needed for patients with a creatinine clearance of ≤50 mL/min** [4].
- **Metabolism and Excretion:** A mass balance study in healthy subjects found that after a single oral dose, the mean total recovery of radioactivity (from the drug and its metabolites) was approximately 83.3%, excreted nearly equally via urine (38.7%) and feces (44.6%) [5]. The pharmacologically active moiety, tebipenem, was the main circulating component in plasma. This confirms that both renal and fecal routes are major clearance pathways [5].

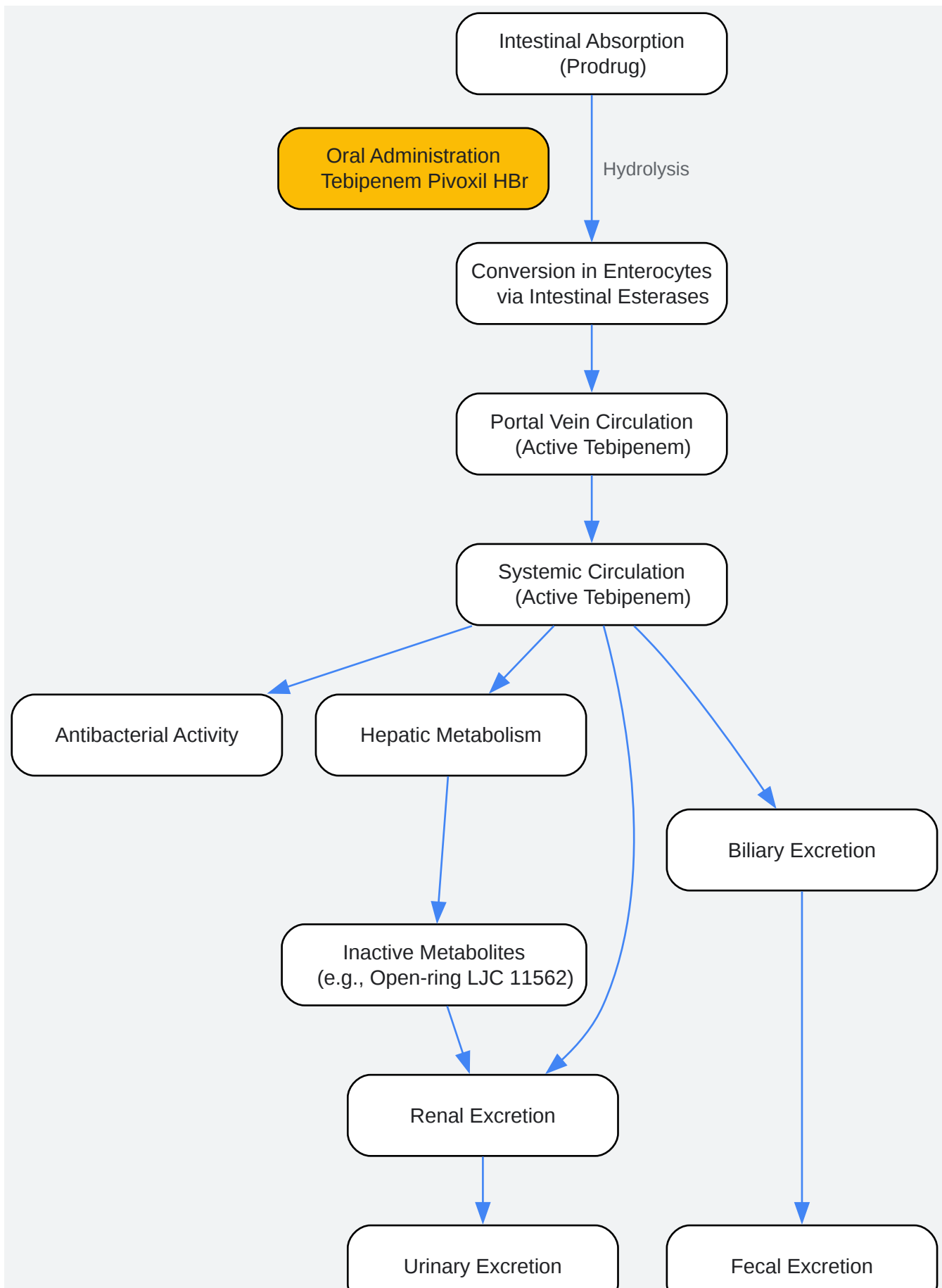
## Key Experimental Protocols

For professionals seeking to understand the foundational data, here are the methodologies from the cited key studies.

- **PIVOT-PO Phase III Clinical Trial (NCT06059846):** This was a global, randomized, double-blind, pivotal, non-inferiority Phase III clinical trial [1] [2].
  - **Intervention:** Hospitalized adult patients with cUTI or acute pyelonephritis were randomized 1:1 to receive either **tebipenem HBr (600 mg orally every 6 hours)** or **imipenem-cilastatin (500 mg intravenously every 6 hours)** for 7-10 days. Matching placebos were used to maintain blinding.
  - **Primary Endpoint:** Overall response (composite of clinical cure and microbiological eradication) at the test-of-cure visit (approximately 17 days after the first dose).
  - **Non-inferiority Margin:** Pre-specified at -10%.
- **Pharmacokinetic Study in Renal Impairment (NCT04178577):** This open-label study evaluated the pharmacokinetics of a single 600 mg oral dose of tebipenem HBr in subjects with varying degrees of renal function [4].
  - **Cohorts:** Included healthy subjects with normal renal function and subjects with mild, moderate, severe renal impairment, and end-stage renal disease (ESRD) on hemodialysis.
  - **HD Cohort Dosing:** Subjects with ESRD received the dose in two separate periods: pre-hemodialysis and post-hemodialysis.
  - **Analysis:** Pharmacokinetic parameters for the active tebipenem moiety were determined using non-compartmental analysis.

## Tebipenem Pivoxil **Metabolism and Excretion Pathway**

The following diagram illustrates the absorption, metabolism, and excretion pathway of **tebipenem pivoxil** hydrobromide in humans, based on data from mass balance and pharmacokinetic studies [5] [6].



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## Conclusion for Drug Development

In summary, the key comparative takeaways are:

- **Efficacy:** Oral tebipenem HBr is statistically non-inferior to IV imipenem-cilastatin for treating cUTIs, offering a potential paradigm shift towards outpatient treatment [1] [2].
- **Safety:** Its safety profile in trials is generally similar to the IV carbapenem comparator, with common AEs being mild to moderate diarrhea and headache [1].
- **Key Consideration: Renal function significantly impacts tebipenem exposure**, necessitating dose adjustment in patients with impaired renal function [4].

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